聚乙二醇单十二烷基醚

描述

An alkyl polyglycol ether of LAURYL ALCOHOL, chemically defined as an alcohol ethoxylate having an average alkyl chain of 12???14 carbon atoms, and an ethylene oxide chain of 9 ethylene oxide units. It is used as a detergent, and medically as a local anesthetic, and as a sclerosing agent for the treatment of ESOPHAGEAL AND GASTRIC VARICES and VARICOSE VEINS.

科学研究应用

医药制剂

聚乙二醇单十二烷基醚: 在医药制剂中用作增溶剂 。它通过提高难溶性药物的溶解度和溶解速率来增强其生物利用度和治疗效果。此外,它还可以作为悬浮液和乳剂的分散剂,确保活性药物成分的均匀分布。

色谱法

在分离科学,特别是色谱法中,聚乙二醇单十二烷基醚用作流动相改性剂 。它改变了大分子的保留,并在分离过程中保持了其结构的稳定性。该化合物在毛细管电泳中作为熔融石英毛细管的永久涂层有效,可防止蛋白质吸附,并确保蛋白质的更好回收和分离。

生物医学研究

聚乙二醇单十二烷基醚: 在生物医学研究中起着至关重要的作用。 它是用于包装用于体内应用的siRNA的稳定核酸脂质颗粒(SNALPs)的组成部分 。这有利于将治疗性遗传物质递送至靶细胞,这是基因治疗中的关键技术。

作用机制

Target of Action

Polyethylene glycol monododecyl ether, also known as Polidocanol , primarily targets the skin and hair . It acts as a mild surfactant, cleansing these areas without causing irritation or dryness . It also targets the intercellular regions of the stratum corneum , the outermost layer of the skin.

Mode of Action

Polyethylene glycol monododecyl ether interacts with its targets by increasing fluidity and solubilizing lipid components . It can also bind to keratin filaments, causing a disruption within corneocytes . This interaction results in an improved texture and stability of emulsions and creams .

Biochemical Pathways

It is known that the compound can penetrate into the intercellular regions of the stratum corneum . This penetration likely affects the biochemical pathways related to skin hydration and barrier function.

Pharmacokinetics

It is known that the compound is used as a solubilizing agent in the formulation of poorly soluble drugs . This suggests that it may enhance the bioavailability of these drugs by increasing their solubility and dissolution rate .

Result of Action

The primary result of polyethylene glycol monododecyl ether’s action is the cleansing of the skin and hair without causing irritation or dryness . It also improves the texture and stability of emulsions and creams . When used in drug formulations, it can enhance the therapeutic efficacy of poorly soluble drugs .

Action Environment

The action of polyethylene glycol monododecyl ether can be influenced by various environmental factors. For instance, its effectiveness as a surfactant may be affected by the presence of other substances in a formulation . Additionally, its stability could be influenced by factors such as temperature and pH . .

生化分析

Biochemical Properties

Polyethylene glycol monododecyl ether plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization . For instance, it can bind to keratin filaments, causing a disruption within corneocytes . This interaction increases the fluidity and solubilizes lipid components, enhancing the penetration of chemicals incorporated in various formulations .

Cellular Effects

Polyethylene glycol monododecyl ether influences various cellular processes. It can penetrate into the intercellular regions of the stratum corneum, increasing the fluidity and solubilizing lipid components . This compound also binds to keratin filaments, causing a disruption within corneocytes . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

The molecular mechanism of polyethylene glycol monododecyl ether involves its ability to penetrate the intercellular regions of the stratum corneum and bind to keratin filaments . This binding causes a disruption within corneocytes, increasing the fluidity and solubilizing lipid components . Additionally, polyethylene glycol monododecyl ether can form non-covalent complexes with monovalent cations such as sodium, potassium, rubidium, and cesium, affecting the equilibrium constants of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polyethylene glycol monododecyl ether can change over time. The compound is stable under inert gas conditions and should be stored in a cool and dark place to prevent degradation . Long-term exposure to polyethylene glycol monododecyl ether can lead to cytotoxicity in certain cell lines, such as human cervical cancer cells (HeLa) and fibroblasts derived from mice (L929) . These effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of polyethylene glycol monododecyl ether vary with different dosages in animal models. At high doses, the compound can exhibit toxic or adverse effects . For example, polyethylene glycol derivatives have been shown to cause metabolic acidosis, increased serum calcium, renal failure, and cytotoxicity in various studies . These findings underscore the need for careful dosage optimization in animal studies to avoid potential toxicity.

Metabolic Pathways

Polyethylene glycol monododecyl ether is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The main metabolic pathway of polyethylene glycol polymers involves the oxidation of the terminal alcohol group to a carboxylic acid group . This pathway is crucial for understanding the compound’s metabolic fate and its impact on biochemical reactions.

Transport and Distribution

Polyethylene glycol monododecyl ether is transported and distributed within cells and tissues through various mechanisms. It is soluble in water and most organic solvents, allowing it to interact with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of polyethylene glycol monododecyl ether is influenced by its amphiphilic nature and solubility in water and organic solvents . The compound can penetrate the intercellular regions of the stratum corneum and bind to keratin filaments, causing a disruption within corneocytes . These interactions can direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

属性

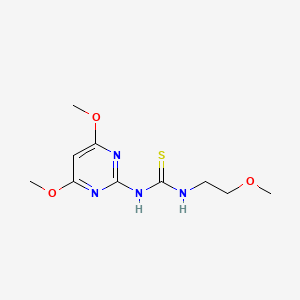

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H118O24/c1-2-3-4-5-6-7-8-9-10-11-13-60-15-17-62-19-21-64-23-25-66-27-29-68-31-33-70-35-37-72-39-41-74-43-45-76-47-49-78-51-53-80-55-57-82-58-56-81-54-52-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59/h59H,2-58H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQAICDLOKRSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H118O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68439-50-9 | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols C12-14, ethoxylated (>2-5EO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the length of the polyethylene oxide (PEO) chain in polyethylene glycol monododecyl ether affect its ability to enhance the uptake of substances into plant leaves?

A1: Research has demonstrated a correlation between the length of the PEO chain and the effectiveness of polyethylene glycol monododecyl ether as an adjuvant in foliar uptake. Specifically, polyethylene glycol monohexadecyl ethers with 7 to 20 ethylene oxide (EO) units, polyethylene glycol monooctadecyl ethers with 10 to 20 EO units, and polyethylene glycol monooctadecenyl ethers with 6 to 20 EO units effectively enhanced the uptake of dimethomorph into cucumber leaves. [] Interestingly, polyethylene glycol monododecyl ethers with 7 to 9 EO units were less effective, highlighting the role of the PEO chain length in influencing the compound's interaction with plant cuticles. []

Q2: Can polyethylene glycol monododecyl ether form multilayers at the air-water interface, and if so, what factors influence this behavior?

A2: Yes, studies using neutron reflectivity have shown that polyethylene glycol monododecyl ether can form multilayers at the air-water interface in the presence of Al(3+) counterions (introduced as AlCl3). [] The formation of these multilayers is driven by the complexation between the surfactant and the Al(3+) ions. [] Furthermore, the size of the polyethylene oxide group in the surfactant molecule plays a significant role in this process. Larger polyethylene oxide groups hinder the formation of surfactant/Al(3+) complexes, requiring higher concentrations of both surfactant and AlCl3 to initiate multilayer formation. []

Q3: How does polyethylene glycol monododecyl ether impact the biodegradation of benzo[a]pyrene by the white-rot fungus Phlebia acerina?

A3: Research has shown that the addition of polyethylene glycol monododecyl ether (specifically Brij 30) significantly enhances the biodegradation of the persistent environmental pollutant benzo[a]pyrene by the white-rot fungus Phlebia acerina S-LWZ20190614-6. [] Adding 1 or 2 g/L of Brij 30 resulted in nearly complete biodegradation of benzo[a]pyrene. [] This effect is attributed to the surfactant's ability to increase the bioavailability of the pollutant to the fungus, though the exact mechanism requires further investigation.

Q4: Can you provide information about the critical micelle concentration (CMC) of polyethylene glycol monododecyl ether and how it's determined?

A4: The critical micelle concentration (CMC) is a key characteristic of surfactants like polyethylene glycol monododecyl ether. It represents the concentration above which micelles start to form in a solution. A study successfully employed the fluorescence intensity of Auramine, a fluorescent probe, to accurately determine the CMC of various surfactants, including polyethylene glycol monododecyl ether. [] The CMC values obtained through this method aligned well with those determined using the traditional surface tension method. []

Q5: What are the potential applications of polyethylene glycol monododecyl ether in drug delivery?

A5: While the provided abstracts don't delve into specific drug delivery applications for polyethylene glycol monododecyl ether, its properties as a nonionic surfactant suggest potential uses. Surfactants are often employed in drug formulations to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, they can be incorporated into drug delivery systems like nanoparticles and liposomes, potentially improving drug targeting and controlled release. Further research is needed to explore the specific advantages and limitations of polyethylene glycol monododecyl ether in these applications.

Q6: Has polyethylene glycol monododecyl ether been reported to cause allergic contact dermatitis?

A6: Yes, there is at least one documented case report of allergic contact dermatitis attributed to polyethylene glycol monododecyl ether. [] A 62-year-old male developed dermatitis on his neck and face after using a towel treated with the compound. [] Patch testing confirmed the delayed-type allergic reaction to polyethylene glycol monododecyl ether. [] This case highlights the potential for sensitization and allergic reactions to this compound.

Q7: What analytical techniques are used to quantify polyethylene glycol monododecyl ether?

A7: Gas chromatography, particularly after a derivatization step like silylation, is a suitable technique for quantifying polyethylene glycol monododecyl ether. [] This method allows for the separation and detection of different polyethylene glycol oligomers based on their varying chain lengths. Accurate quantification is crucial for quality control in manufacturing and for understanding the compound's behavior in various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B1227146.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1227148.png)

![3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1227151.png)

![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide](/img/structure/B1227154.png)

![3-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B1227156.png)

![3-[[[[[5-(4-Chlorophenyl)-2-furanyl]-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-methoxybenzoic acid](/img/structure/B1227157.png)

![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)

![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)

![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)

![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)

![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)

![4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1227168.png)

![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)